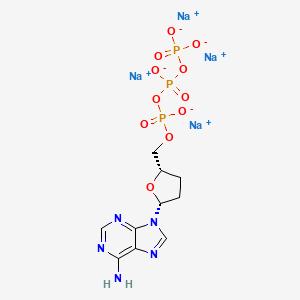

2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

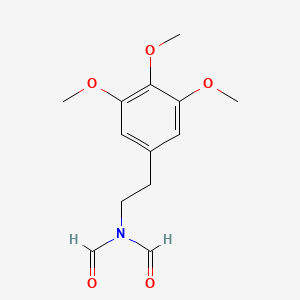

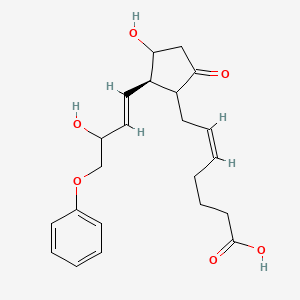

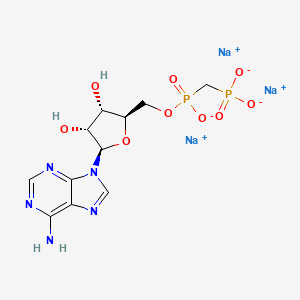

2',3'-ジデオキシアデノシン-5'-O-トリリン酸(ナトリウム塩)は、2'位と3'位のヒドロキシル基が欠損した修飾ヌクレオシド三リン酸です。 この化合物は、逆転写酵素阻害剤としての役割で知られており、2',3'-ジデオキシアデノシンおよびジダノシンの活性代謝物です 。 分子生物学および生化学研究で広く使用されています。

準備方法

合成経路と反応条件

2',3'-ジデオキシアデノシン-5'-O-トリリン酸(ナトリウム塩)の合成は、通常、2',3'-ジデオキシアデノシンのリン酸化を伴います。 このプロセスは、ヌクレオシドにトリリン酸基を導入する一連の化学反応によって達成できます。 反応条件では、しばしば、トリリン酸の形成を促進するために、ホスホリボシルピロリン酸シンターゼ(PRS)を使用する必要があります .

工業生産方法

この化合物の工業生産は、自動合成機を使用した大規模な化学合成を伴います。 プロセスは、高収率と高純度のために最適化されており、最終製品が研究および医薬用途の厳しい要件を満たしていることを保証しています .

化学反応の分析

反応の種類

2',3'-ジデオキシアデノシン-5'-O-トリリン酸(ナトリウム塩)は、次のようないくつかのタイプの化学反応を起こします。

置換反応: この化合物は、トリリン酸基の存在により、求核置換反応に関与することができます。

鎖終結: これは、DNA合成中に鎖終結を引き起こすことが知られており、これはシーケンス決定と抗ウイルス研究における使用に不可欠な特徴です.

一般的な試薬と条件

この化合物を含む反応で使用される一般的な試薬には、PCRアッセイ用のTaqポリメラーゼや、リン酸化用のさまざまな酵素などがあります 。 反応は、通常、特異性と効率を確保するために、制御された条件下で行われます。

生成される主な生成物

2',3'-ジデオキシアデノシン-5'-O-トリリン酸(ナトリウム塩)を含む反応から生成される主な生成物には、終結DNA鎖と、さまざまな生化学アッセイで使用される修飾ヌクレオチドが含まれます .

科学研究アプリケーション

2',3'-ジデオキシアデノシン-5'-O-トリリン酸(ナトリウム塩)は、幅広い科学研究アプリケーションを持っています。

化学: ヌクレオチドアナログとその酵素との相互作用の研究に使用されます。

生物学: DNA複製と転写のプロセスの研究に重要な役割を果たします。

科学的研究の応用

2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) has a wide range of scientific research applications:

Chemistry: Used in the study of nucleotide analogs and their interactions with enzymes.

Biology: Plays a crucial role in the study of DNA replication and transcription processes.

Industry: Employed in the production of diagnostic kits and sequencing technologies.

作用機序

この化合物は、レトロウイルスの複製に不可欠な酵素である逆転写酵素を阻害することでその効果を発揮します。 これは、天然ヌクレオチドと競合し、DNA合成中の鎖終結を引き起こします。 この阻害によりウイルスが複製できなくなり、効果的な抗ウイルス剤となります 。 分子標的は、逆転写酵素とDNAポリメラーゼです .

類似の化合物との比較

類似の化合物

- 2',3'-ジデオキシシチジン-5'-トリリン酸(ナトリウム塩)

- 2',3'-ジデオキシグアノシン-5'-トリリン酸(ナトリウム塩)

- 2',3'-ジデオキシアデノシン-5'-O-(1-チオトリリン酸)(ナトリウム塩)

独自性

2',3'-ジデオキシアデノシン-5'-O-トリリン酸(ナトリウム塩)は、逆転写酵素の特異的な阻害とDNA合成中の鎖終結における役割のためにユニークです。 これは、抗ウイルス研究や分子生物学アプリケーションにおいて特に価値があります .

類似化合物との比較

Similar Compounds

- 2’,3’-Dideoxycytidine-5’-triphosphate (sodium salt)

- 2’,3’-Dideoxyguanosine-5’-triphosphate (sodium salt)

- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) (sodium salt)

Uniqueness

2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is unique due to its specific inhibition of reverse transcriptase and its role in chain termination during DNA synthesis. This makes it particularly valuable in antiviral research and molecular biology applications .

特性

分子式 |

C10H12N5Na4O11P3 |

|---|---|

分子量 |

563.11 g/mol |

IUPAC名 |

tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O11P3.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1 |

InChIキー |

HIQMRNGZTRSRFK-NOTWHITJSA-J |

異性体SMILES |

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)